5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-METHYLPHENYL)-1,3-OXAZOLAN-2-ONE
Overview
Description
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-METHYLPHENYL)-1,3-OXAZOLAN-2-ONE: is a synthetic organic compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with a 4-methylphenyl group, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-METHYLPHENYL)-1,3-OXAZOLAN-2-ONE typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the 4-methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Ethylation and Methylation: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine or alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-METHYLPHENYL)-1,3-OXAZOLAN-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a model compound for understanding the behavior of oxazolidinones in biological systems.
Medicine
Medicinally, oxazolidinones are known for their antibacterial properties. This compound could be investigated for its potential as an antibacterial agent, particularly against resistant strains of bacteria.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-METHYLPHENYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. In the case of its potential antibacterial activity, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacteria.
Cycloserine: An antibiotic with a similar mechanism of action but a different chemical structure.
Uniqueness
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-METHYLPHENYL)-1,3-OXAZOLAN-2-ONE is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Its combination of ethyl, methyl, and 4-methylphenyl groups sets it apart from other oxazolidinones, potentially leading to unique applications and activities.
Properties
IUPAC Name |
5-ethyl-4-hydroxy-4,5-dimethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-5-13(3)14(4,17)15(12(16)18-13)11-8-6-10(2)7-9-11/h6-9,17H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWMXPJLPCRTIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(N(C(=O)O1)C2=CC=C(C=C2)C)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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